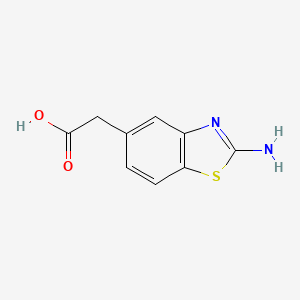![molecular formula C9H13NO2S B13891477 9-Thia-1-azaspiro[5.5]undecane-2,4-dione](/img/structure/B13891477.png)
9-Thia-1-azaspiro[5.5]undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Thia-1-azaspiro[5.5]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure that includes both sulfur and nitrogen atoms within its ring system. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Thia-1-azaspiro[5.5]undecane-2,4-dione typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The reaction conditions often involve the use of catalysts such as Grubbs catalyst for olefin metathesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
9-Thia-1-azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced carbonyl compounds, and substituted derivatives of the original spirocyclic structure .
Applications De Recherche Scientifique
9-Thia-1-azaspiro[5.5]undecane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound has shown potential in biological studies due to its unique structural features.
Industry: Its unique properties make it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 9-Thia-1-azaspiro[5.5]undecane-2,4-dione involves its interaction with molecular targets such as proteins. For instance, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound’s spirocyclic structure allows it to fit into specific binding sites, disrupting the normal function of the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but contains an oxygen atom instead of sulfur.
1,3-Dioxane-1,3-dithiane spiranes: These compounds have both oxygen and sulfur atoms in their spirocyclic structure.
Uniqueness
9-Thia-1-azaspiro[5.5]undecane-2,4-dione is unique due to the presence of both sulfur and nitrogen atoms within its spirocyclic ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H13NO2S |
|---|---|
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
9-thia-1-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C9H13NO2S/c11-7-5-8(12)10-9(6-7)1-3-13-4-2-9/h1-6H2,(H,10,12) |
Clé InChI |
HQZMTJAYZJNPPU-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCC12CC(=O)CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methylsulfanylfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13891395.png)

![(1a(2)S,6a(2)S)-7-Chloro-2a(2)-hydroxy-4,6-dimethoxy-6a(2)-methylspiro[benzofuran-2(3H),1a(2)-[2]cyclohexene]-3,4a(2)-dione](/img/structure/B13891412.png)
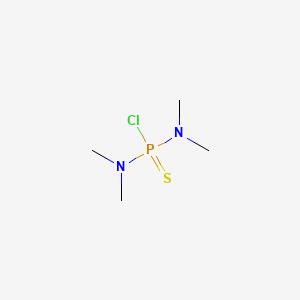
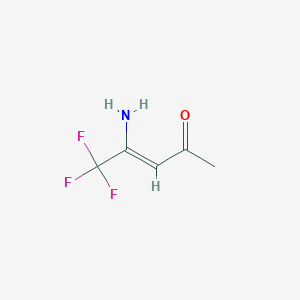
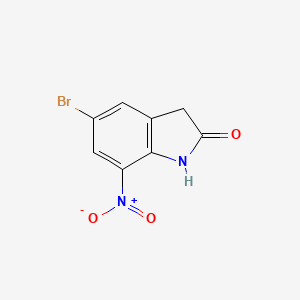
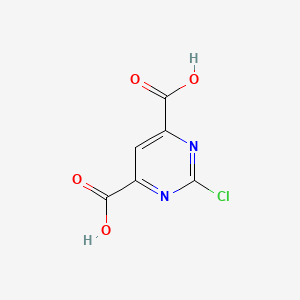
![2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol](/img/structure/B13891452.png)
![((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B13891462.png)
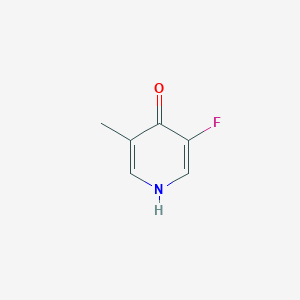

![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13891488.png)

